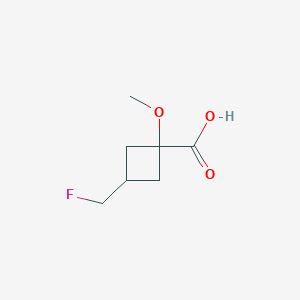

3-(Fluoromethyl)-1-methoxycyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Synthesis Analysis

The synthesis of fluorides has attracted more and more attention from biologists and chemists . Enzymatic synthesis of fluorinated compounds is a promising method . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Unlike other halogens (chlorine, bromine, iodine, astatine, and tennessine), non-polarizable fluorine does not participate in halogen bonding .Chemical Reactions Analysis

Fluoromethylation is a powerful strategy in synthetic chemistry . The fluoromethyl group can profoundly influence the physicochemical properties of organic molecules, offering a promising strategy for the discovery of novel pharmaceutical agents .Physical And Chemical Properties Analysis

Fluorinated compounds have unique physical and chemical properties. For example, fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .Scientific Research Applications

Imaging and Detection Applications

The non-natural amino acid anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) demonstrates significant potential for tumor imaging using positron emission tomography (PET). An improved synthesis method for the precursor of anti-[18F]FACBC showcases high stereoselectivity, making it suitable for large-scale preparations. Automated radiosynthesis methods have been developed, yielding anti-[18F]FACBC with high efficiency, marking an important step toward routine human application in tumor imaging (McConathy et al., 2003).

Synthesis for PET Tracers

The synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) for PET imaging involves a high specific activity preparation via nucleophilic displacement, highlighting its role as a new tumor-avid amino acid. This development enhances the potential of FACBC as a PET tracer for tumor delineation, offering a promising tool for the detection and monitoring of cancerous tissues (Shoup & Goodman, 1999).

Diagnostic Applications in Prostate Carcinoma

A meta-analysis focusing on the diagnostic performance of 18F-FACBC PET/CT for recurrent prostate carcinoma reveals high sensitivity and specificity, underscoring the technique's non-invasive, metabolic imaging capabilities. This emphasizes the utility of 18F-FACBC PET/CT in diagnosing prostate carcinoma relapse, showcasing its potential in clinical oncology diagnostics (Ren et al., 2016).

Utility in Imaging Pulmonary Lesions

A pilot study evaluating the uptake characteristics of anti-3-[18F]FACBC in lung carcinoma demonstrated that this synthetic amino acid PET radiotracer helps characterize pulmonary lesions. The study indicates the tracer's potential for distinguishing malignant from inflammatory lesions in the lungs, suggesting broader applicability beyond prostate and brain tumors (Amzat et al., 2013).

Comparative Studies and Versatility

Research comparing the transport mechanisms of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid (anti-[18F]FACBC) in inflammation, prostate cancer, and glioma cells, against l-[methyl-11C]methionine ([11C]Met) and 2-deoxy-2-[18F]fluoro-d-glucose ([18F]FDG), highlights the distinctive uptake patterns of anti-[18F]FACBC. This study showcases the potential benefits of anti-[18F]FACBC in accurately distinguishing cancerous cells from inflamed regions, contributing to the nuanced understanding of its diagnostic capabilities across different types of cancerous and non-cancerous conditions (Oka et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

The development of novel synthetic methods for fluoroalkylation is a valuable tool for exploring new areas of fluorinated chemical space . There is currently intense interest in the development of ponytails that are functionalized and/or based upon smaller perfluorinated units, in part to promote biodegradability .

properties

IUPAC Name |

3-(fluoromethyl)-1-methoxycyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO3/c1-11-7(6(9)10)2-5(3-7)4-8/h5H,2-4H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEDXPUDWRVLKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)CF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Fluoromethyl)-1-methoxycyclobutane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2971302.png)

![N-(3-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B2971304.png)

![2-(4-fluorophenyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2971305.png)

![3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2971308.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2971310.png)

![2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2971317.png)

![N-(2-Hydroxypropyl)-N-[[(1R,2R)-2-phenylcyclopropyl]methyl]prop-2-enamide](/img/structure/B2971320.png)

![Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2971321.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2971325.png)